molecular formula C13H15N5O3S B8413810 N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide

N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide

Cat. No. B8413810
M. Wt: 321.36 g/mol
InChI Key: VBVDNZGLSSLSGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide is a useful research compound. Its molecular formula is C13H15N5O3S and its molecular weight is 321.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H15N5O3S

Molecular Weight

321.36 g/mol

IUPAC Name

1-[(3-nitro-1H-indole-5-carbonyl)amino]-3-propan-2-ylthiourea

InChI

InChI=1S/C13H15N5O3S/c1-7(2)15-13(22)17-16-12(19)8-3-4-10-9(5-8)11(6-14-10)18(20)21/h3-7,14H,1-2H3,(H,16,19)(H2,15,17,22)

InChI Key

VBVDNZGLSSLSGK-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=S)NNC(=O)C1=CC2=C(C=C1)NC=C2[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 3-nitro-1H-indole-5-carbohydrazide (1.2 g, 5.454 mmol) in DMF (5 mL) was added isopropyl isothiocyanate (661 mg, 6.545 mmol) in one lot and the reaction was heated to reflux for 4 h. The mixture was quenched with water (20 mL) to get a pale yellow precipitate. The precipitate was filtered, washed with water (2×10 mL) and dried. The crude product was treated with 20% EtOAc in petroleum ether (2×20 mL) to afford N-isopropyl-2-(3-nitro-1H-indole-5-carbonyl)hydrazinecarbothioamide (1.5 g, 88%) as pale yellow solid. MS (ESI, pos. ion) m/z: 322.1 (M+1); 1H-NMR (300 MHz, DMSO-d6): δ 12.90 (brs, 1H), 10.43 (brs, 1H), 9.19 (s, 1H), 8.75 (s, 1H), 8.71 (s, 1H), 7.87-7.93 (m, 1H), 7.76 (d, 1H, J=8.4 Hz), 7.62 (d, 1H, J=8.4 Hz), 4.40-4.53 (m, 1H), 1.11 (d, 6H, J=6.6 Hz).
Quantity
1.2 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
661 mg
Type
reactant
Reaction Step Two

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